N,N-dibenzyl-3,4-dichlorobenzenesulfonamide
Overview
Description
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide, also known as DBDS, is a sulfonamide compound that has been widely used in scientific research. DBDS is a white crystalline solid that is soluble in organic solvents and water. It has been used in various research studies due to its unique properties, including its ability to inhibit protein-protein interactions and its potential as a therapeutic agent.
Mechanism of Action
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide inhibits protein-protein interactions by binding to specific regions on the target protein. It can disrupt the formation of protein complexes and prevent the activation of downstream signaling pathways. The exact mechanism of action of N,N-dibenzyl-3,4-dichlorobenzenesulfonamide is still being investigated, but it is believed to involve the formation of covalent bonds with the target protein.
Biochemical and Physiological Effects
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide has been shown to have several biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. N,N-dibenzyl-3,4-dichlorobenzenesulfonamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit protein-protein interactions and its potential as a therapeutic agent. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N,N-dibenzyl-3,4-dichlorobenzenesulfonamide. One area of interest is the development of more potent and selective N,N-dibenzyl-3,4-dichlorobenzenesulfonamide analogs for use as therapeutic agents. Another direction is the investigation of the mechanism of action of N,N-dibenzyl-3,4-dichlorobenzenesulfonamide and its interactions with target proteins. Additionally, N,N-dibenzyl-3,4-dichlorobenzenesulfonamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity. Finally, more studies are needed to investigate the potential of N,N-dibenzyl-3,4-dichlorobenzenesulfonamide as a diagnostic tool for cancer and other diseases.
Scientific Research Applications
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide has been used in various scientific research studies, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to inhibit the activity of several proteins, including the oncogenic transcription factor c-Myc and the DNA-binding protein HMGB1. N,N-dibenzyl-3,4-dichlorobenzenesulfonamide has also been investigated as a potential therapeutic agent for cancer and inflammatory diseases.
properties
IUPAC Name |
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2S/c21-19-12-11-18(13-20(19)22)26(24,25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBCDPEURLLIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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